N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide
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Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C24H30N2O4 and its molecular weight is 410.514. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds with complex structures similar to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide. For instance, studies involving the synthesis of isomeric benzoylnitrobenzoate esters and their conversion into acetamido acids and acetamidorhodamines highlight the intricate synthetic routes and characterization techniques applicable to heterocyclic compounds (Corrie & Craik, 1994). These methodologies are essential for developing novel compounds with potential therapeutic or material science applications.
Enantioselective Synthesis
Enantioselective synthesis is another significant area of research relevant to compounds like this compound. Studies on the enantioselective synthesis of metabolites of vasopressin V2 receptor antagonists, for example, demonstrate the importance of chiral synthesis in the development of biologically active compounds (Matsubara et al., 2000). Such methods could be applied to synthesize and study the enantiomers of the compound , potentially revealing differences in biological activity or stability.
Novel Syntheses of Heterocyclic Compounds
Research into the novel syntheses of heterocyclic compounds, such as the one-pot multicomponent reactions leading to tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, is highly relevant (Shaabani et al., 2010). These synthetic strategies offer pathways to generate a broad array of structurally diverse molecules, potentially including derivatives of this compound, for various scientific and therapeutic applications.
properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-17(2)12-13-26-20-14-18(10-11-21(20)30-16-24(3,4)23(26)28)25-22(27)15-29-19-8-6-5-7-9-19/h5-11,14,17H,12-13,15-16H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJWLDPLFZGMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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